Cas no 1261738-46-8 (2,3-Bis(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyridine)

2,3-Bis(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyridine is a fluorinated pyridine derivative characterized by its high electron-withdrawing properties due to the presence of multiple trifluoromethyl groups. This compound is particularly valuable in pharmaceutical and agrochemical research, where its structural features enhance metabolic stability and bioavailability. The trifluoromethyl substituents contribute to increased lipophilicity, improving membrane permeability, while the pyridine core offers a versatile scaffold for further functionalization. Its robust chemical stability under various conditions makes it suitable for applications in catalysis and material science. This compound is commonly employed as an intermediate in the synthesis of advanced heterocyclic systems, particularly those requiring enhanced electronic or steric effects.
2,3-Bis(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyridine structure
1261738-46-8 structure
商品名:2,3-Bis(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyridine
CAS番号:1261738-46-8
MF:C14H6F9N
メガワット:359.189774990082
CID:4983842

2,3-Bis(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyridine 化学的及び物理的性質

名前と識別子

    • 2,3-Bis(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyridine
    • インチ: 1S/C14H6F9N/c15-12(16,17)9-3-1-7(2-4-9)8-5-10(13(18,19)20)11(24-6-8)14(21,22)23/h1-6H
    • InChIKey: MRIMAOACFXOFQF-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(C(F)(F)F)=NC=C(C=1)C1C=CC(C(F)(F)F)=CC=1)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 10
  • 重原子数: 24
  • 回転可能化学結合数: 1
  • 複雑さ: 417
  • 疎水性パラメータ計算基準値(XlogP): 5.2
  • トポロジー分子極性表面積: 12.9

2,3-Bis(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013008025-250mg
2,3-Bis(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyridine
1261738-46-8 97%
250mg
$489.60 2023-09-03
Alichem
A013008025-1g
2,3-Bis(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyridine
1261738-46-8 97%
1g
$1445.30 2023-09-03
Alichem
A013008025-500mg
2,3-Bis(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyridine
1261738-46-8 97%
500mg
$815.00 2023-09-03

2,3-Bis(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyridine 関連文献

2,3-Bis(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyridineに関する追加情報

2,3-Bis(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyridine: A Comprehensive Overview

The compound 2,3-Bis(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyridine (CAS No. 1261738-46-8) is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a pyridine ring with trifluoromethyl groups at positions 2 and 3, as well as a trifluoromethyl-substituted phenyl group at position 5. The presence of multiple trifluoromethyl groups imparts distinctive electronic and steric properties to the molecule, making it a subject of interest in both academic and industrial research.

Recent studies have highlighted the importance of trifluoromethyl groups in modulating the electronic properties of aromatic systems. In the case of 2,3-Bis(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyridine, the trifluoromethyl substituents at positions 2 and 3 create a highly electron-deficient environment on the pyridine ring. This electron deficiency enhances the molecule's ability to act as an electron acceptor, making it a promising candidate for applications in organic electronics, such as in field-effect transistors (FETs) and photovoltaic devices. Researchers have demonstrated that this compound exhibits excellent charge transport properties, which are critical for high-performance electronic devices.

The pyridine core of this compound serves as a versatile platform for further functionalization. The substitution pattern on the pyridine ring allows for precise control over the molecule's electronic and steric properties. For instance, the trifluoromethyl group at position 5 is attached to a phenyl ring, which itself carries another trifluoromethyl substituent. This dual substitution pattern creates a highly symmetrical structure, which is advantageous for certain applications where molecular symmetry is desired.

One of the most exciting developments involving 2,3-Bis(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyridine is its use in the synthesis of advanced materials for optoelectronic applications. Recent research has shown that this compound can be incorporated into thin-film transistor (TFT) architectures to improve device performance. The molecule's ability to facilitate efficient charge transport while maintaining stability under operational conditions makes it a valuable component in next-generation electronic devices.

In addition to its electronic applications, this compound has also been explored for its potential in catalysis. The trifluoromethyl groups on the pyridine ring can act as Lewis acid sites, enabling the molecule to function as a catalyst in various organic transformations. For example, studies have demonstrated that 2,3-Bis(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyridine can effectively catalyze reactions involving carbonyl compounds, such as aldol additions and Michael additions. Its ability to stabilize transition states through both steric and electronic effects makes it a versatile catalyst in organic synthesis.

The synthesis of 2,3-Bis(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyridine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the preparation of intermediate pyridine derivatives and subsequent functionalization with trifluoromethyl groups. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound is suitable for both academic and industrial applications.

From an environmental perspective, the development of compounds like 2,3-Bis(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyridine aligns with global efforts to create sustainable materials for modern technologies. By leveraging the unique properties of trifluoromethyl-substituted aromatic systems, scientists are contributing to the development of energy-efficient devices that can help reduce carbon emissions and promote green chemistry practices.

In conclusion, 2,3-Bis(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyridine (CAS No. 1261738-46-8) stands out as a remarkable example of how tailored molecular design can lead to innovative materials with wide-ranging applications. As research continues to uncover new functionalities for this compound, it is poised to play an increasingly important role in advancing fields such as organic electronics, catalysis, and materials science.

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